molecular formula C23H22FN5O3S B2922014 N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-16-4

N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2922014
CAS No.: 852374-16-4
M. Wt: 467.52
InChI Key: WXYVOQBRAMLYEO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 2. The thioacetamide side chain is linked to a 3,4-dimethoxyphenethyl group, distinguishing it from simpler aryl acetamide derivatives.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3S/c1-31-18-8-3-15(13-19(18)32-2)11-12-25-21(30)14-33-22-10-9-20-26-27-23(29(20)28-22)16-4-6-17(24)7-5-16/h3-10,13H,11-12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYVOQBRAMLYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H25FN4O3S\text{C}_{23}\text{H}_{25}\text{F}\text{N}_4\text{O}_3\text{S}

Key Functional Groups

  • Dimethoxyphenethyl : Contributes to lipophilicity and potential interactions with neurotransmitter systems.
  • Triazolo-pyridazine moiety : Implicated in diverse biological activities, including kinase inhibition.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Kinase Inhibition : The triazolo-pyridazine structure is known for its role in inhibiting kinases such as c-Met, which is involved in cancer progression. Studies have shown that related compounds can inhibit c-Met with IC50 values in the low micromolar range .
  • Neurotransmitter Modulation : The dimethoxyphenethyl group may interact with serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Efficacy in Cell Lines

Recent studies evaluated the compound's cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound exhibits significant cytotoxicity against these cancer cells, highlighting its potential as an anti-cancer agent.

Study on c-Met Kinase Inhibition

In a study focused on the synthesis and evaluation of triazolo-pyridazine derivatives, the compound demonstrated effective inhibition of c-Met kinase. The most potent analogue achieved an IC50 value comparable to established inhibitors like Foretinib. This suggests that this compound could serve as a promising candidate for further development in targeted cancer therapies .

Neuropharmacological Assessment

Another investigation assessed the modulatory effects of compounds with similar structures on neurotransmitter systems. The findings suggested that these compounds could enhance dopaminergic signaling, potentially offering therapeutic benefits for conditions like depression or Parkinson's disease.

Comparison with Similar Compounds

Substituent Variations on the Triazolo Ring

  • N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS: 852376-48-8) Key Difference: The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl moiety. This may alter binding affinity in enzymatic pockets . Molecular Formula: C22H21N5O4S vs. C22H20FN5O3S (target).
  • 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

    • Key Difference : Fluorine is at the meta position on the triazolo ring, and the acetamide group is linked to a trifluoromethylphenyl group.
    • Impact : Meta-fluorine may disrupt planarity compared to para-substituted derivatives, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Modifications in the Acetamide Side Chain

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
    • Key Difference : Replaces the triazolo-pyridazine core with an imidazo-thiazole system.
    • Impact : The imidazo-thiazole scaffold may exhibit distinct hydrogen-bonding patterns and solubility profiles due to nitrogen and sulfur atom positioning .

Electronic and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Compound Core Structure Substituent (Triazolo Ring) Acetamide Side Chain LogP* (Predicted)
Target Compound Triazolo-pyridazine 4-Fluorophenyl 3,4-Dimethoxyphenethyl ~3.5
CAS 852376-48-8 Triazolo-pyridazine 4-Methoxyphenyl 3,4-Dimethoxyphenyl ~2.8
Compound Triazolo-pyridazine 3-Fluorophenyl 3-Trifluoromethylphenyl ~4.2
Compound Imidazo-thiazole 4-Fluorophenyl 4-Fluorophenyl-pyridinyl ~2.9

*LogP estimated using fragment-based methods.

  • Fluorine vs. Methoxy : The 4-fluorophenyl group in the target compound increases electronegativity and may enhance interactions with polar residues (e.g., serine or tyrosine in kinases) compared to methoxy .
  • Phenethyl vs.

Hypothetical Activity Based on Analogues

  • Kinase Inhibition : Fluorinated triazolo-pyridazines (e.g., compounds) are frequently explored as kinase inhibitors. The 4-fluorophenyl group in the target compound may mimic ATP’s adenine ring in kinase binding sites .
  • Metabolic Stability : The thioether linkage (C–S–C) in the target compound may reduce oxidative metabolism compared to ether (C–O–C) analogues, prolonging half-life .

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